Antibiofilm agent prodrug 1

Description

Structure

3D Structure

Properties

IUPAC Name |

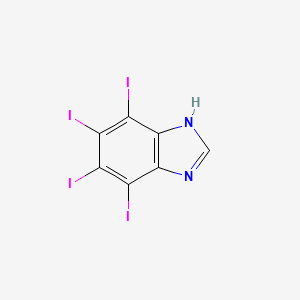

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole: A Potent Protein Kinase CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a potent inhibitor of protein kinase CK2. This document details the synthetic route, experimental protocols, and the crucial role of TIBI in modulating key cellular signaling pathways implicated in cancer and other diseases.

Introduction

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in the development of CK2 inhibitors. Among the polyhalogenated benzimidazoles, 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) has demonstrated exceptional potency, exhibiting a Ki value of 23 nM.[1] This guide offers a detailed exploration of the synthesis of this significant compound and its biological context.

Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for 4,5,6,7-tetraiodo-1H-benzimidazole.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole based on established methods for benzimidazole halogenation. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is crucial for achieving high yields and purity.

Materials:

-

1H-Benzimidazole

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 1H-benzimidazole in a suitable solvent.

-

Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide or Iodine) portion-wise at a controlled temperature. The molar ratio of the iodinating agent to the benzimidazole will need to be optimized, likely requiring at least four equivalents to achieve tetra-iodination.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, quench any remaining iodinating agent. This can often be achieved by washing with an aqueous solution of a reducing agent like sodium thiosulfate.

-

Extraction and Purification: Extract the product into a suitable organic solvent. The combined organic layers should then be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure. The crude product should be purified, for example by column chromatography on silica gel, to yield the pure 4,5,6,7-tetraiodo-1H-benzimidazole.

Quantitative Data

The following tables summarize key quantitative data for 4,5,6,7-tetraiodo-1H-benzimidazole and related compounds.

Table 1: Inhibitory Activity of Halogenated Benzimidazoles against Protein Kinase CK2

| Compound | Ki (nM) | Reference |

| 4,5,6,7-Tetraiodo-1H-benzimidazole (TIBI) | 23 | [1] |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Not explicitly stated | [1] |

| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | 40 | [2] |

Table 2: Hypothetical Reaction Parameters for the Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole

| Parameter | Value/Condition |

| Starting Material | 1H-Benzimidazole |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Stoichiometry (NIS:Benzimidazole) | > 4:1 |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Purification Method | Column Chromatography |

| Expected Yield | Moderate to Good |

Biological Activity and Signaling Pathways

As a potent inhibitor of protein kinase CK2, 4,5,6,7-tetraiodo-1H-benzimidazole exerts its biological effects by modulating the phosphorylation of numerous downstream substrates involved in critical cellular signaling pathways. CK2 is known to suppress apoptosis and promote cell survival, often through the activation of pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.[1][3] By inhibiting CK2, TIBI can effectively block these survival signals and induce apoptosis in cancer cells.

CK2-Mediated Pro-Survival Signaling and its Inhibition by TIBI:

Caption: TIBI inhibits CK2, leading to the suppression of pro-survival pathways and the induction of apoptosis.

Conclusion

4,5,6,7-tetraiodo-1H-benzimidazole is a highly potent and specific inhibitor of protein kinase CK2, a key player in cancer cell survival. This guide has provided a comprehensive overview of its synthesis, although a detailed experimental protocol remains to be fully elucidated in publicly accessible literature. The potent inhibitory activity of TIBI against CK2 underscores its potential as a valuable research tool for dissecting CK2-mediated signaling pathways and as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to optimize its synthesis and fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetraiodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetraiodo-1H-benzimidazole is a halogenated heterocyclic compound belonging to the benzimidazole family. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated chemical properties, synthesis, and potential biological significance. This information is extrapolated from studies on analogous tetrahalogenated benzimidazoles, particularly the well-documented tetrabromo derivative, and related adamantylated compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis and application of poly-iodinated benzimidazoles in medicinal chemistry and materials science.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including antiviral, anticancer, and anthelmintic agents. The introduction of halogen atoms onto the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and susceptibility to metabolic pathways, thereby influencing its biological activity.

The fully iodinated derivative, 4,5,6,7-tetraiodo-1H-benzimidazole, is of particular interest due to the unique properties of iodine, including its large atomic radius, high polarizability, and ability to form halogen bonds. These characteristics are expected to impart distinct solid-state properties and protein-ligand interactions compared to its lighter halogen counterparts.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 4,5,6,7-Tetraiodo-1H-benzimidazole

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Molecular Formula | C₇H₃IN₂ | Based on the core benzimidazole structure with four iodine substituents. |

| Molecular Weight | 621.73 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |

| Melting Point | > 300 °C (decomposes) | Expected to be significantly higher than the tetrabromo analog due to increased molecular weight and stronger intermolecular forces. |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The high degree of iodination increases lipophilicity, while the N-H group allows for some hydrogen bonding with appropriate solvents. |

| pKa | Expected to be slightly lower than parent benzimidazole (~5.5 for conjugate acid). | The electron-withdrawing nature of the four iodine atoms will decrease the basicity of the imidazole nitrogen atoms. |

Synthesis

A general and efficient method for the synthesis of 4,5,6,7-tetrahalogenated-1H-benzimidazoles involves the cyclocondensation of a tetrahalogenated o-phenylenediamine with formic acid or a suitable equivalent. While a specific protocol for the tetraiodo derivative is not detailed in the provided search results, a general synthetic workflow can be proposed based on the synthesis of the tetrabromo analog.

General Experimental Protocol for Synthesis

-

Starting Material: 4,5,6,7-Tetraiodo-1,2-diaminobenzene.

-

Reagent: Formic acid (or trimethyl orthoformate).

-

Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to facilitate the reaction.

-

Procedure: a. The tetraiodinated o-phenylenediamine is dissolved in the chosen solvent. b. An excess of formic acid is added to the solution. c. The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). d. Upon cooling, the product is precipitated by the addition of water. e. The crude product is collected by filtration, washed with water, and dried. f. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: General Synthesis Workflow

Reactivity and Chemical Behavior

The chemical reactivity of 4,5,6,7-tetraiodo-1H-benzimidazole is dictated by the benzimidazole ring system and the four iodine substituents.

-

N-H Acidity and Basicity: The imidazole N-H proton is weakly acidic and can be deprotonated by a strong base. The lone pair on the other nitrogen atom imparts basic properties, allowing for protonation in acidic media.

-

N-Alkylation and N-Acylation: The N-H group is amenable to substitution reactions, such as alkylation and acylation, which are common strategies for derivatizing benzimidazoles to modulate their biological activity.

-

Electrophilic Aromatic Substitution: The benzene ring is highly deactivated due to the presence of four strongly electron-withdrawing iodine atoms, making electrophilic substitution reactions challenging.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring could make it susceptible to nucleophilic aromatic substitution, potentially leading to the replacement of one or more iodine atoms under specific reaction conditions.

-

Halogen Bonding: The iodine atoms are capable of participating in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with biological macromolecules.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for 4,5,6,7-Tetraiodo-1H-benzimidazole

| Technique | Predicted Features |

| ¹H NMR | A single broad singlet for the N-H proton (δ 12-13 ppm in DMSO-d₆). A singlet for the C2-H proton (δ ~8.5 ppm). Due to the symmetrical substitution, the aromatic protons are absent. |

| ¹³C NMR | A signal for the C2 carbon (δ ~145 ppm). Signals for the iodinated aromatic carbons (chemical shifts will be significantly influenced by the iodine atoms, likely in the range of δ 90-120 ppm). Signals for the bridgehead carbons (C3a and C7a). |

| IR (cm⁻¹) | A broad N-H stretching band around 3100-3400 cm⁻¹. C=N stretching vibration around 1620 cm⁻¹. C-I stretching vibrations in the far-IR region (< 600 cm⁻¹). |

| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z 622. A fragmentation pattern involving the sequential loss of iodine atoms and cleavage of the imidazole ring. |

Potential Biological Activity and Signaling Pathways

Derivatives of halogenated benzimidazoles have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For instance, adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles have been investigated as potential inhibitors of Human Casein Kinase 2 (CK2)[1]. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and apoptosis.

Potential CK2 Inhibition Signaling Pathway

Inhibition of CK2 by compounds like 4,5,6,7-tetraiodo-1H-benzimidazole or its derivatives could disrupt the phosphorylation of numerous downstream substrates, leading to the induction of apoptosis in cancer cells.

Caption: Potential CK2 Inhibition Pathway

Conclusion

4,5,6,7-Tetraiodo-1H-benzimidazole represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its expected chemical properties, synthesis, and biological relevance based on analogous compounds. The unique characteristics of the iodine substituents suggest that this compound could exhibit novel solid-state properties and potent, selective interactions with biological targets. Further experimental investigation into the synthesis and characterization of 4,5,6,7-tetraiodo-1H-benzimidazole is warranted to fully elucidate its potential and validate the predictions outlined in this guide.

References

An In-depth Technical Guide to 4,5,6,7-Tetraiodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetraiodo-1H-benzimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct data for this specific molecule, this guide leverages information from closely related tetrahalogenated benzimidazoles to infer its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identification and Structure

Molecular Structure:

-

IUPAC Name: 4,5,6,7-tetraiodo-1H-benzimidazole

-

Molecular Formula: C₇H₂I₄N₂

-

Core Structure: Benzimidazole, a fusion of a benzene ring and an imidazole ring.

-

Substitution: Four iodine atoms are attached to the benzene portion of the benzimidazole core.

The chemical structure of the parent compound, benzimidazole, is provided by PubChem (CID 5798)[1]. The structure of 4,5,6,7-tetraiodo-1H-benzimidazole is an extension of this fundamental scaffold.

Physicochemical Properties (Inferred)

Direct experimental data on the physicochemical properties of 4,5,6,7-tetraiodo-1H-benzimidazole is scarce. However, properties can be inferred from its structure and comparison with other tetrahalogenated benzimidazoles. The presence of four iodine atoms is expected to significantly increase the molecular weight and lipophilicity of the compound compared to the parent benzimidazole.

Table 1: Estimated Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 621.75 g/mol | Calculated |

| XLogP3 | > 5 | Estimated based on iodo-substituents |

| Hydrogen Bond Donors | 1 | Inferred from structure |

| Hydrogen Bond Acceptors | 1 | Inferred from structure |

| Rotatable Bond Count | 0 | Inferred from structure |

Synthesis and Experimental Protocols

The synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of other benzimidazole derivatives, particularly halogenated ones. A general and widely used method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

3.1. General Synthetic Approach: Phillips-Ladenburg Reaction

A potential synthetic pathway for 4,5,6,7-tetraiodo-1H-benzimidazole would likely involve the condensation of tetraiodo-1,2-diaminobenzene with a suitable one-carbon source, such as formic acid or a derivative, under acidic conditions.

Caption: Proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.

3.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general benzimidazole synthesis methods:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetraiodo-1,2-diaminobenzene (1 equivalent) in an excess of formic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

-

Isolation: The product, being highly insoluble in aqueous media, is expected to precipitate. Collect the solid by filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

3.3. Synthesis of Adamantylated Derivatives

A study by Bielenica et al. (2021) describes the synthesis of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo derivative[2][3]. This suggests that N-alkylation of the parent 4,5,6,7-tetraiodo-1H-benzimidazole is a feasible subsequent reaction to generate derivatives with modified properties.

Potential Biological Activity and Therapeutic Applications

Benzimidazole and its derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of halogen atoms can significantly modulate this activity[4][5][6]. While specific studies on 4,5,6,7-tetraiodo-1H-benzimidazole are not available, the activities of related compounds suggest several potential therapeutic applications.

4.1. Anticancer Activity

Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown interesting cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia)[7]. The mechanism of action for some of these derivatives involves the induction of the mitochondrial apoptotic pathway[7]. Furthermore, benzimidazole-4,7-diones have been investigated as bioreductive agents with specific toxicity towards hypoxic tumor cells[8].

Table 2: Cytotoxic Activity of a Related Tetrabromo-Benzimidazole Derivative

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | [7] |

| CCRF-CEM | 6.80 | [7] |

4.2. Kinase Inhibition

Halogenated benzimidazoles are well-known inhibitors of protein kinase CK2, a target in anti-cancer therapy[9]. The tetrabromo analogue, in particular, has been extensively studied in this context. It is plausible that 4,5,6,7-tetraiodo-1H-benzimidazole would also exhibit inhibitory activity against CK2 and other kinases.

Caption: Hypothesized mechanism of action via kinase inhibition.

4.3. Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs[10][11]. The introduction of bulky, lipophilic iodine atoms could enhance the interaction with microbial targets. Adamantylated derivatives of tetrahalogenated benzimidazoles have been investigated as potential inhibitors of the M2 proton channel of the influenza virus and the spike protein of SARS-CoV-2[2][3].

Structural and Crystallographic Data

While crystal structure data for the parent 4,5,6,7-tetraiodo-1H-benzimidazole is not available, a detailed crystallographic study has been performed on its N-adamantylated derivative, 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB)[2].

Table 3: Crystallographic Data for an Adamantylated Tetraiodo-Benzimidazole Derivative

| Parameter | 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB) | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 16.592(3) | [2] |

| b (Å) | 8.879(2) | [2] |

| c (Å) | 16.096(3) | [2] |

| β (°) | 114.65(3) | [2] |

| Volume (ų) | 2154.9(8) | [2] |

| Z | 4 | [2] |

This data confirms that the tetraiodinated benzimidazole core is nearly planar[2]. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions.

Future Research Directions

The inferred properties and activities of 4,5,6,7-tetraiodo-1H-benzimidazole highlight it as a compound of significant interest for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for thorough characterization (NMR, IR, Mass Spectrometry) and biological screening.

-

Biological Screening: A comprehensive evaluation of its cytotoxic, kinase inhibitory, antimicrobial, and antiviral activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand the impact of substitutions on the benzimidazole core and the N1 position on biological activity.

-

Crystallographic Studies: Determination of the crystal structure of the parent compound to understand its solid-state properties and to aid in computational docking studies.

Caption: A logical workflow for future research on this compound.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Crystal Structure Analysis of 4,5,6,7-Tetraiodo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4,5,6,7-tetraiodo-1H-benzimidazole, a potent inhibitor of protein kinase CK2. The document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and explores its mechanism of action through the lens of its structural characteristics.

Core Data Presentation

The crystallographic data for 4,5,6,7-tetraiodo-1H-benzimidazole and its isostructural analogue, 4,5,6,7-tetrabromo-1H-benzimidazole, are summarized below. This allows for a comparative analysis of their structural parameters.

Table 1: Crystallographic Data for 4,5,6,7-Tetrahalogeno-1H-benzimidazoles

| Parameter | 4,5,6,7-Tetraiodo-1H-benzimidazole | 4,5,6,7-Tetrabromo-1H-benzimidazole |

| Empirical Formula | C₇H₃I₄N₂ | C₇H₃Br₄N₂ |

| Formula Weight | 621.73 | 434.73 |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| a (Å) | Data not available in search results | 14.332(3) |

| b (Å) | Data not available in search results | 14.332(3) |

| c (Å) | Data not available in search results | 7.643(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available in search results | 1569.2(6) |

| Z | 8 | 8 |

| Temperature (K) | Data not available in search results | 293(2) |

| Wavelength (Å) | Data not available in search results | 0.71073 |

| Density (calculated) (Mg/m³) | Data not available in search results | 2.731 |

| Absorption Coefficient (mm⁻¹) | Data not available in search results | 16.096 |

| F(000) | Data not available in search results | 1536 |

Note: While it is established that 4,5,6,7-tetraiodo-1H-benzimidazole is isostructural with the tetrabromo derivative, the specific unit cell parameters for the iodo-compound were not available in the searched literature. The data for the tetrabromo-derivative is provided for comparative purposes.[1][2][3]

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahalogeno-1H-benzimidazoles

A general and efficient method for the synthesis of 4,5,6,7-tetrahalogeno-1H-benzimidazoles involves the halogenation of a benzimidazole precursor. While a specific protocol for the tetraiodo- derivative was not explicitly detailed in the search results, the following procedure for the analogous tetrabromo- derivative provides a representative experimental workflow.[4]

Synthesis of 4,5,6,7-Tetrabromo-1H-benzimidazole:

-

Reaction Setup: A mixture of 2-mercapto-1H-benzimidazole (10.0 g, 66.58 mmol), 48% aqueous hydrobromic acid (10 mL), and glacial acetic acid (100 mL) is cooled in a water bath to 5-10 °C with mechanical stirring.[4]

-

Bromination: Bromine (12 mL, 0.24 mol) is added dropwise to the cooled mixture over a period of 25 minutes. The reaction is exothermic, and the temperature may rise. Additional glacial acetic acid (50 mL) can be added to facilitate stirring of the increasingly thick mixture.[4]

-

Reaction Completion: After the addition of bromine is complete, the reaction mixture is stirred at room temperature for an additional 4 hours.[4]

-

Work-up and Isolation: The resulting precipitate is collected by filtration, washed with water, and then dried to yield the crude product.

-

Purification: The crude 4,5,6,7-tetrabromo-1H-benzimidazole can be further purified by recrystallization from a suitable solvent such as ethanol.

Note: For the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole, a similar protocol would likely be employed, substituting bromine with an appropriate iodinating agent.

X-ray Crystallography

Single crystals of 4,5,6,7-tetrahalogeno-1H-benzimidazoles suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

General Crystal Growth Protocol:

-

Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature.

-

Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.

-

Crystal Harvesting: The resulting single crystals are carefully harvested from the mother liquor.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a specific temperature, typically 100 K or room temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using appropriate crystallographic software packages.

The workflow for a typical crystal structure analysis is depicted in the diagram below.

References

Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetraiodo-1H-benzimidazole

Abstract

4,5,6,7-Tetraiodo-1H-benzimidazole is a heavily halogenated heterocyclic compound. While its specific physicochemical properties are not extensively documented in publicly available literature, its structure suggests it belongs to a class of molecules with potential biological activity, but likely challenging solubility and stability profiles. This guide outlines the standard experimental protocols and theoretical considerations for characterizing the solubility and stability of this compound, providing a framework for researchers to generate crucial data for its potential development.

Introduction and Predicted Physicochemical Properties

The benzimidazole core is a key scaffold in many pharmaceutically active compounds. The introduction of four iodine atoms onto the benzene ring of 4,5,6,7-tetraiodo-1H-benzimidazole drastically increases its molecular weight and lipophilicity.

Predicted Properties:

-

Solubility: Due to its highly iodinated and largely nonpolar structure, the compound is expected to have very low aqueous solubility. Its solubility is likely to be higher in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and potentially alcohols like methanol and ethanol. The imidazole moiety possesses both a weakly acidic N-H proton and a weakly basic imine nitrogen, suggesting that solubility may be slightly enhanced at pH values away from its isoelectric point.

-

Stability: The carbon-iodine (C-I) bonds may be susceptible to degradation under certain conditions. Photodegradation is a common pathway for iodoaromatic compounds. Furthermore, the benzimidazole ring system could be susceptible to oxidative and extreme pH-mediated degradation.

Protocols for Solubility Assessment

Accurate determination of solubility is critical for any further development. The following are standard protocols for both kinetic and thermodynamic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid 4,5,6,7-tetraiodo-1H-benzimidazole to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, and relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility

This high-throughput method is useful for early-stage discovery and measures the concentration at which a compound precipitates from a stock solution upon dilution in an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well, causing the compound to precipitate in wells where its solubility is exceeded.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Protocols for Stability Profiling

Forced degradation studies are essential to identify potential degradation pathways and develop a stable formulation.

Protocol (ICH Guideline Approach):

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for up to 72 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for up to 72 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for up to 72 hours.

-

Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solid sample and a solution sample to a controlled light source with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/m²), as per ICH Q1B guidelines. A control sample should be wrapped in foil.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base).

-

Quantification: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. An LC-MS method can be used to identify the mass of the degradants.

Data Presentation

Quantitative data should be meticulously recorded. The following tables serve as templates for organizing experimental results.

Table 1: Thermodynamic Solubility of 4,5,6,7-Tetraiodo-1H-benzimidazole

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|

| Deionized Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 N HCl | 25 | Shake-Flask | ||

| 0.1 N NaOH | 25 | Shake-Flask | ||

| 100% DMSO | 25 | Shake-Flask | ||

| 100% Ethanol | 25 | Shake-Flask |

| PBS (pH 7.4) | 37 | | | Shake-Flask |

Table 2: Forced Degradation Study Summary

| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | No. of Degradants | Major Degradant (% Area) |

|---|---|---|---|---|

| 0.1 N HCl (60°C) | 72 | |||

| 0.1 N NaOH (60°C) | 72 | |||

| 3% H₂O₂ (RT) | 72 | |||

| Heat (70°C, solution) | 72 |

| Photolysis (ICH Q1B) | - | | | |

Visualizations: Workflows and Potential Pathways

Diagrams help visualize complex processes and relationships. The following are generated using the DOT language.

Caption: Experimental workflow for solubility and stability testing.

Caption: Hypothetical signaling pathway for a benzimidazole derivative.

biological activity of tetrahalogenated benzimidazoles

An In-depth Technical Guide on the Biological Activity of Tetrahalogenated Benzimidazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its bicyclic structure, consisting of a fused benzene and imidazole ring, provides a versatile framework for interacting with various biological targets, including enzymes and proteins.[4] Halogenation of this core, particularly tetrahalogenation, has been shown to significantly enhance potency and selectivity for several key therapeutic targets. These modifications have led to the development of potent agents with significant antiviral, anticancer, and protein kinase inhibitory activities.[5][6][7] This guide provides a comprehensive overview of the biological activities of tetrahalogenated benzimidazoles, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Antiviral Activity: Targeting Cytomegalovirus (CMV)

A significant area of research for tetrahalogenated benzimidazoles is their potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[8] Certain derivatives have been identified as highly effective inhibitors of viral replication, targeting a crucial step in the virus maturation process.[7][9]

Mechanism of Action: Inhibition of Viral Terminase

Tetrahalogenated benzimidazole D-ribonucleosides act as potent and selective inhibitors of the CMV viral terminase complex.[7][9] This enzyme is responsible for cleaving viral DNA concatemers into single unit-length genomes and packaging them into procapsids, a critical step for forming infectious virions.[7]

The terminase complex in HCMV is composed of two main subunits, pUL56 and pUL89. The larger subunit, pUL56, handles sequence-specific DNA binding and ATP hydrolysis, while pUL89 is essential for nicking the DNA duplex.[7] Compounds such as 2,4,5,6-tetrachloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)benzimidazole (Cl₄RB) and 2-bromo-4,5,6-trichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)benzimidazole (BTCRB) effectively inhibit this process.[7] By preventing the cleavage of concatenated DNA, these compounds lead to an accumulation of immature B capsids and a failure of nuclear egress, thereby halting the production of mature, infectious virus particles.[7][9]

Caption: Inhibition of HCMV DNA packaging by tetrahalogenated benzimidazoles.

Quantitative Data: Antiviral Efficacy

The antiviral activities of key tetrahalogenated benzimidazole D-ribonucleosides have been quantified against both human (HCMV) and rat cytomegalovirus (RCMV).

| Compound | Virus | Assay | Result | Reference |

| Cl₄RB | RCMV | Plaque Formation | Inhibitory Effect | [9] |

| BTCRB | RCMV | Plaque Formation | Inhibitory Effect | [9] |

| Cl₄RB | HCMV | Viral Plaque Formation | Similar to BDCRB | [7] |

| BTCRB | HCMV | Viral Plaque Formation | Similar to BDCRB | [7] |

Note: BDCRB (2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole) is a well-known HCMV terminase inhibitor used as a positive control.[7]

Experimental Protocols

1.3.1 Plaque Formation Assay

-

Objective: To quantify the inhibitory effect of compounds on viral replication.

-

Methodology: Confluent cell monolayers (e.g., human foreskin fibroblasts - HFF) are infected with a known quantity of virus. The cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained. The number and size of plaques (zones of cell death) are counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).[7][9]

1.3.2 Viral Yield Assay

-

Objective: To measure the production of infectious virus particles.

-

Methodology: Cells are infected with the virus in the presence or absence of the test compounds. At various time points post-infection, the supernatant and/or cell lysates are harvested. The viral titer in the harvested material is then determined by plaque assay on fresh cell monolayers. This allows for the quantification of the reduction in viral yield caused by the compound.[7][9]

1.3.3 Pulsed-Field Gel Electrophoresis (PFGE)

-

Objective: To analyze the cleavage of high-molecular-weight viral DNA concatemers.

-

Methodology: Virus-infected cells are treated with the test compounds. Total cellular DNA is carefully extracted and embedded in agarose plugs. The DNA is then subjected to PFGE, which separates large DNA molecules by periodically changing the direction of the electric field. Unprocessed concatemeric DNA remains as a high-molecular-weight band, while cleaved, genome-length DNA migrates further into the gel. Inhibition of cleavage is observed as a reduction in the genome-length band and a retention of the high-molecular-weight concatemer band.[7][9]

1.3.4 Electron Microscopy

-

Objective: To visualize the effect of compounds on virion morphogenesis.

-

Methodology: Infected cells treated with the compounds are fixed, dehydrated, and embedded in resin. Thin sections are cut and stained with heavy metals (e.g., uranyl acetate, lead citrate). The sections are then examined using a transmission electron microscope to observe the ultrastructure of the cells, particularly the nucleus and cytoplasm, for the presence and morphology of viral capsids (e.g., A, B, and C capsids) and mature virions.[7][9]

Protein Kinase Inhibition: Targeting Casein Kinase 2 (CK2)

Tetrahalogenated benzimidazoles are potent inhibitors of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell growth, proliferation, and survival.[5][10] Their ability to selectively inhibit this enzyme makes them valuable tools for cancer research and potential therapeutic agents.[6][11]

Mechanism of Action: ATP-Competitive Inhibition

These compounds act as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its protein substrates. This inhibition disrupts the numerous signaling pathways regulated by CK2, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][11] Notably, compounds like 4,5,6,7-tetrabromobenzimidazole (TBBz) can discriminate between different molecular forms of CK2.[11]

Caption: ATP-competitive inhibition of protein kinase CK2.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The inhibitory potency of various tetrahalogenated benzimidazoles against CK2 and their cytotoxic effects on cancer cell lines have been extensively studied.

| Compound | Target | Parameter | Value (µM) | Cell Line | Reference |

| TBBz | CK2 | Kᵢ | 0.07 - 0.51 | N/A | [11] |

| TBBt * | CK2 | Kᵢ | 0.08 - 0.21 | N/A | [11] |

| TBI | N/A | LD₅₀ | ≈ 20 | LNCaP (Prostate) | [6] |

| TIBI | N/A | LD₅₀ | ≈ 20 | LNCaP (Prostate) | [6] |

| Compound 6 † | N/A | LD₅₀ | 4.75 ± 1.02 | LNCaP (Prostate) | [6] |

| 2-aminoalkylamino derivatives | N/A | LD₅₀ | 4.75 - 9.37 | LNCaP (Prostate) | [6] |

-

TBBt (4,5,6,7-tetrabromobenzotriazole) is a related, widely used CK2 inhibitor shown for comparison.[11]

-

† Compound 6 is 2-aminoethylamino-4,5,6,7-tetraiodobenzimidazole with an additional methyl group at position 1.[6]

Experimental Protocols

2.3.1 In Vitro Kinase Assay

-

Objective: To measure the direct inhibitory effect of a compound on kinase activity.

-

Methodology: Recombinant protein kinase CK2 is incubated with a specific peptide substrate and radio-labeled ATP (e.g., [γ-³²P]ATP) in a reaction buffer. The test compound is added at various concentrations. The reaction is allowed to proceed for a set time and then stopped. The phosphorylated substrate is then separated from the free ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of kinase activity. The IC₅₀ value is calculated as the compound concentration that causes 50% inhibition of kinase activity.[5]

2.3.2 Cell Viability / Cytotoxicity Assay (e.g., MTT or MTS Assay)

-

Objective: To determine the concentration of a compound that is lethal to a certain percentage of cells (e.g., LD₅₀).

-

Methodology: Cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the tetrahalogenated benzimidazole for a specified period (e.g., 48-72 hours). After treatment, a reagent like MTT or MTS is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the solution is measured using a plate reader. The absorbance is proportional to the number of viable cells, allowing for the calculation of the LD₅₀ (lethal dose, 50%).[6]

Anticancer Activity

The potent CK2 inhibitory action of tetrahalogenated benzimidazoles translates directly into significant anticancer activity.[12] By blocking a key pro-survival kinase, these compounds can effectively induce cell death in various cancer cell lines, particularly those dependent on CK2 signaling.[6][11]

Mechanism of Action: Apoptosis Induction

Inhibition of CK2 by compounds like TBBz disrupts the cellular signaling cascades that suppress apoptosis and promote proliferation. This disruption can lead to the activation of programmed cell death pathways.[11] Studies on human prostate cancer cells (LNCaP) have shown that while these compounds reduce cell viability, there isn't always a direct correlation with apoptosis induction, suggesting that other cell death mechanisms may also be involved.[6] The overall antitumorigenic effects of benzimidazoles can also include the disruption of microtubule polymerization and the blockage of glucose transport.[13]

Caption: Logical workflow of tetrahalogenated benzimidazoles in cancer cells.

Experimental Protocols

3.2.1 Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

-

Objective: To detect and quantify apoptosis in treated cells.

-

Methodology: Cancer cells are treated with the test compound. After incubation, cells are harvested and stained with fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[6]

Conclusion

Tetrahalogenated benzimidazoles represent a versatile and potent class of biologically active molecules. Their mechanisms of action are well-defined, primarily involving the inhibition of critical viral and host cell enzymes. As antiviral agents, they effectively halt CMV replication by targeting the viral terminase complex. As kinase inhibitors, their potent and selective action against protein kinase CK2 provides a direct pathway to anticancer activity by inducing cell death pathways in malignant cells. The robust quantitative data and clear mechanistic understanding make these compounds highly valuable as lead structures in the development of novel therapeutics for viral diseases and oncology. Further research into structure-activity relationships and pharmacokinetic properties will be crucial for translating their demonstrated in vitro efficacy into clinical applications.

References

- 1. ijnrd.org [ijnrd.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified tetrahalogenated benzimidazoles with CK2 inhibitory activity are active against human prostate cancer cells LNCaP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of acetylated, tetrahalogenated benzimidazole D-ribonucleosides with enhanced activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrahalogenated benzimidazole D-ribonucleosides are active against rat cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway [mdpi.com]

- 11. Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Iodinated Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with a variety of biological targets.[3] The introduction of iodine into the benzimidazole framework can significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced potency and selectivity. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of iodinated benzimidazole derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Iodinated Benzimidazole Derivatives

The synthesis of iodinated benzimidazole derivatives can be achieved through various strategies, primarily involving either the direct iodination of a pre-formed benzimidazole ring or the use of iodinated starting materials in the cyclization step.

One common and efficient method for the synthesis of 2-arylbenzimidazoles involves the condensation of o-phenylenediamines with aromatic aldehydes. The use of hypervalent iodine reagents, such as iodobenzene diacetate (IBD), as an oxidant in this reaction offers mild conditions, short reaction times, and high yields.[4] This one-step process avoids the harsh conditions and toxic byproducts associated with traditional methods.[4] Molecular iodine (I2) has also been effectively used to promote the oxidative cyclization of imines formed from o-phenylenediamines and aldehydes, leading to N-protected benzimidazoles without the need for purification of intermediates.[5][6]

Another approach involves the direct iodination of the benzimidazole core. For instance, a method for the synthesis of iodine-benzimidazole derivatives has been developed via the iodination of arenediazonium tosylates.[7]

This protocol is adapted from the work of Du and Wang (2007).[4]

Materials:

-

o-phenylenediamine

-

Aromatic aldehyde

-

Iodobenzene diacetate (IBD)

-

1,4-Dioxane

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in 1,4-dioxane (10 mL), add iodobenzene diacetate (1.1 mmol).

-

Stir the reaction mixture at room temperature for 3-5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.

Biological Activities of Iodinated Benzimidazole Derivatives

Iodinated benzimidazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The position and number of iodine atoms, as well as other substituents on the benzimidazole core, play a crucial role in determining the specific activity and potency.[8]

The anticancer potential of iodinated benzimidazoles is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of microtubule dynamics.[9][10]

A notable example is the tetrasubstituted iodinated benzimidazole derivative, TIBI, which demonstrates potent inhibition of casein kinase 2 (CK2), a protein kinase often dysregulated in cancer.[9] The four iodine substitutions on the benzene ring of TIBI result in a significantly better binding affinity to the CK2 ATP-binding pocket compared to its tetrabromo and tetrachloro analogs, with an IC50 value of 0.023 μmol/L.[9] Inhibition of CK2 by TIBI has been shown to induce proapoptotic and cytostatic effects in leukemia cells.[9]

Radioiodinated benzimidazoles have also been developed as imaging agents and potential therapeutics. For instance, [125I]KX-02-019, a radioiodinated analog of a benzimidazole-based PARP inhibitor, has been studied for its ability to quantify PARP-1 and PARP-2 expression in tumors.[11]

Several iodinated benzimidazole derivatives have demonstrated significant antimicrobial and antifungal properties.[12][13] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular structures.

For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown promising activity against various bacterial and fungal strains.[14] The presence of bromo and iodo substituents on the benzimidazole ring has been found to enhance the antimicrobial activity.

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

Materials:

-

Test compounds (iodinated benzimidazole derivatives)

-

Standard drugs (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)

-

Bacterial and fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of twofold dilutions of the test compound in molten nutrient agar to obtain the desired final concentrations.

-

Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of the test microorganism.

-

Streak the microbial suspension onto the surface of the agar plates.

-

Include a positive control (plate with microorganism but no compound) and a negative control (plate with the highest concentration of the compound but no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The antiviral potential of benzimidazole derivatives, including iodinated analogs, has been explored against a range of viruses.[16][17] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

For instance, a library of benzimidazole derivatives was screened for activity against a panel of RNA and DNA viruses, with several compounds showing potent activity against Respiratory Syncytial Virus (RSV) and Coxsackie Virus B5 (CVB-5).[17]

Iodinated benzimidazoles have been identified as potent inhibitors of various enzymes, which is often the basis for their therapeutic effects.[18][19]

For example, a novel class of benzimidazole derivatives was identified as highly potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune tolerance in cancer.[18] The tight packing of these compounds within the enzyme's active site contributes to their low nanomolar inhibitory potency.[18]

Structure-Activity Relationships (SAR)

The biological activity of iodinated benzimidazole derivatives is highly dependent on the substitution pattern on the benzimidazole core.[8][20] Understanding these structure-activity relationships is crucial for the design of more potent and selective therapeutic agents.

For anti-inflammatory benzimidazoles, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence activity.[20] For instance, a lipophilic group at the R5 position tends to favor COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition.[20]

In the context of anticancer activity, the nature and position of substituents on the 2-phenyl ring of 2-phenylbenzimidazoles can dramatically affect their cytotoxicity.

Quantitative Data Summary

The following tables summarize some of the reported quantitative biological data for selected iodinated benzimidazole derivatives.

Table 1: Anticancer Activity of Selected Iodinated Benzimidazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| TIBI | CK2 | Promyelocytic leukemia | 0.023 | [9] |

| Compound 9 | PDK1 | PC-3 (prostate cancer) | ~10 µM more effective than celecoxib | [21] |

| Compound 232 | - | MCF-7 (breast cancer) | 0.0013 | [22] |

Table 2: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Various derivatives | RSV | as low as 0.02 | [16] |

| 14 derivatives | CVB-5 | 9 - 17 | [17] |

| 7 derivatives | RSV | 5 - 15 | [17] |

Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound b6 | hDPP III | 8.18 | [19] |

| Compound a6 | hDPP III | 9.83 | [19] |

| Compound 6h | EGFR, HER2, CDK2, AURKC | Potent inhibition | [23] |

| Compound 6i | EGFR, HER2, CDK2, mTOR | Potent inhibition | [23] |

Table 4: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [24] |

| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [24] |

| Compound 6c | E. coli (TolC mutant) | 2 | [12] |

Conclusion

Iodinated benzimidazole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The introduction of iodine can significantly enhance their therapeutic potential. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for biological screening. Further exploration of the structure-activity relationships will be instrumental in the design and development of novel, highly potent, and selective iodinated benzimidazole-based drugs for the treatment of cancer, infectious diseases, and other conditions.

References

- 1. ijcrt.org [ijcrt.org]

- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Synthesis of Iodbenzimidazoles and Iodbenzoxazoles via Iodination of Arenediazonium Tosylates | Scientific.Net [scientific.net]

- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase CK2, a key regulator of numerous cellular processes. The aberrant activity of CK2 is implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of TIBI, detailing its inhibitory effects on CK2 and the downstream cellular consequences, including the induction of apoptosis and cell cycle arrest. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Protein Kinase CK2

The primary mechanism of action of 4,5,6,7-tetraiodo-1H-benzimidazole is its potent and selective inhibition of protein kinase CK2 (formerly known as casein kinase II). CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, survival, and differentiation. In many cancer types, CK2 is overexpressed and contributes to tumorigenesis by phosphorylating a wide array of substrates involved in key signaling pathways.

TIBI functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit. This prevents the transfer of a phosphate group from ATP to CK2 substrates, thereby blocking their phosphorylation and subsequent activation or inhibition. The high potency of TIBI is attributed to the four iodine atoms on the benzimidazole ring, which contribute to favorable interactions within the active site of the kinase. One of the most efficient CK2 inhibitors is 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), with a reported Ki of 23 nM[1].

Kinase Inhibition Profile

Table 1: Quantitative Data on CK2 Inhibition by TIBI and Related Compounds

| Compound | Target | Inhibition Constant (Ki) | IC50 | Notes |

| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | CK2 | 23 nM[1] | - | Highly potent inhibitor. |

| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | CK2 | - | ~0.5 µM | A commonly used selective CK2 inhibitor. |

| DMAT (a TBBi derivative) | CK2 | 40 nM | - | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole. |

Note: IC50 values are dependent on assay conditions, particularly the concentration of ATP.

Cellular Consequences of CK2 Inhibition by TIBI

By inhibiting CK2, TIBI triggers a cascade of downstream cellular events, primarily leading to the induction of apoptosis and cell cycle arrest in cancer cells. These effects are a direct consequence of the hypo-phosphorylation of key CK2 substrates.

Induction of Apoptosis

CK2 promotes cell survival by phosphorylating and regulating the function of numerous proteins involved in the apoptotic machinery. Inhibition of CK2 by TIBI disrupts these pro-survival signals, leading to programmed cell death. TIBI and its analogs have been shown to induce apoptosis in various leukemia and cancer cell lines[1]. The activity of 2-aminoalkylamino derivatives of tetrahalogenated benzimidazoles was notably higher (LD50 4.75–9.37 µM) than that of TBBi and TIBI (LD50 ≈ 20 µM)[2].

The induction of apoptosis by TIBI is thought to occur through the intrinsic (mitochondrial) pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: CK2 phosphorylates and inactivates pro-apoptotic proteins such as Bid. Inhibition of CK2 would therefore lead to an increase in active, pro-apoptotic Bcl-2 family members, tipping the balance towards apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.

Cell Cycle Arrest

CK2 is also a critical regulator of the cell cycle, phosphorylating key proteins that control cell cycle progression. Inhibition of CK2 by TIBI can lead to cell cycle arrest, preventing cancer cells from dividing. Although specific data for TIBI is limited, studies on related benzimidazole derivatives have shown the ability to arrest the cell cycle at different phases, often at the G1/S or G2/M transitions. This is typically achieved by modulating the activity of cyclin-dependent kinases (CDKs) and the levels of cyclins.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key player in inflammation, immunity, and cancer cell survival. CK2 can directly phosphorylate the p65/RelA subunit of NF-κB, enhancing its transcriptional activity. By inhibiting CK2, TIBI can suppress the pro-survival activity of NF-κB, further contributing to its apoptotic effects.

Cytotoxicity in Cancer Cell Lines

Table 2: Cytotoxicity of TIBI and Related Benzimidazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / LD50 | Reference / Notes |

| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | LNCaP | Prostate Cancer | ≈ 20 µM (LD50) | Data inferred from studies on related compounds.[2] |

| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | LNCaP | Prostate Cancer | ≈ 20 µM (LD50) | [2] |

| TBBi Derivative (K164) | SK-BR-3 | Breast Cancer | 8.92 µM (IC50) | 48h incubation. |

| TBBi Derivative (K164) | MCF-7 | Breast Cancer | > 10 µM (IC50) | 48h incubation. |

| TBBi Derivative (K164) | MDA-MB-231 | Breast Cancer | > 10 µM (IC50) | 48h incubation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TIBI.

In Vitro CK2 Kinase Assay

Objective: To determine the inhibitory activity of TIBI against protein kinase CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

γ-³²P-ATP or a fluorescence-based kinase assay kit

-

TIBI dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of TIBI (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding γ-³²P-ATP (or unlabeled ATP for fluorescence assays).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP, or by adding a stop solution for fluorescence assays.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

-

Calculate the percentage of kinase inhibition for each TIBI concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of TIBI on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

TIBI dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of TIBI (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide) Assay

Objective: To quantify the induction of apoptosis by TIBI.

Materials:

-

Cancer cell lines

-

TIBI dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with TIBI at various concentrations for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

4,5,6,7-tetraiodo-1H-benzimidazole is a potent inhibitor of protein kinase CK2, a validated target in oncology. Its mechanism of action is centered on the ATP-competitive inhibition of CK2, leading to the disruption of pro-survival signaling pathways and the induction of apoptosis and cell cycle arrest in cancer cells. While more research is needed to fully elucidate its kinase selectivity profile and the precise molecular details of its downstream effects, the available data strongly supports its potential as a valuable chemical probe for studying CK2 biology and as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this promising molecule.

References

- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 4,5,6,7-tetraiodo-1H-benzimidazole and its Molecular Targets

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic applications of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a potent synthetic compound that has emerged as a significant inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic targeting of CK2-mediated pathologies, including cancer and viral infections.

Executive Summary

4,5,6,7-tetraiodo-1H-benzimidazole is a member of the polyhalogenated benzimidazole family of compounds, which are recognized for their protein kinase inhibitory activity. The substitution of iodine atoms at the 4, 5, 6, and 7 positions of the benzimidazole ring confers high potency and selectivity for Protein Kinase CK2. CK2 is a pleiotropic serine/threonine kinase that is constitutively active in numerous cancers and is exploited by various viruses for their replication. By inhibiting CK2, TIBI presents a promising strategy for inducing apoptosis in cancer cells and inhibiting viral propagation. This guide details the known quantitative data, experimental methodologies for its study, and the signaling pathways implicated in its mechanism of action.

Core Therapeutic Target: Protein Kinase CK2

The primary molecular target of 4,5,6,7-tetraiodo-1H-benzimidazole is Protein Kinase CK2 . CK2 is a key regulator of a vast number of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair. Its dysregulation is a hallmark of many human diseases.

Quantitative Inhibition Data

While extensive quantitative data for TIBI is still emerging, its high potency is well-documented. The following table summarizes the key inhibitory constant for TIBI against its primary target and provides comparative data for its well-studied tetrabromo-analogue, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), to offer a broader context of the activity of this class of compounds.

| Compound | Target | Inhibition Constant (Ki) | Cytotoxicity (LD50) | Reference |

| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | Protein Kinase CK2 | 23 nM | ≈ 20 µM | [1] |

| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | Protein Kinase CK2 | - | ≈ 20 µM | [1] |

Therapeutic Implications

The potent inhibition of CK2 by TIBI suggests its utility in two major therapeutic areas: oncology and virology.

Anticancer Potential

Elevated levels of CK2 are found in a wide range of cancers, where it promotes cell survival and proliferation by phosphorylating and regulating numerous substrates in key oncogenic signaling pathways. Inhibition of CK2 by TIBI can counteract these effects, leading to cell cycle arrest and induction of apoptosis. The pro-apoptotic activity of halogenated benzimidazoles has been demonstrated in various cancer cell lines.[1][2]

Antiviral Activity

Many viruses, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), and SARS-CoV-2, hijack the host cell's CK2 to phosphorylate viral and cellular proteins, creating a favorable environment for viral replication. By inhibiting host cell CK2, TIBI can disrupt the viral life cycle, presenting a broad-spectrum antiviral strategy.